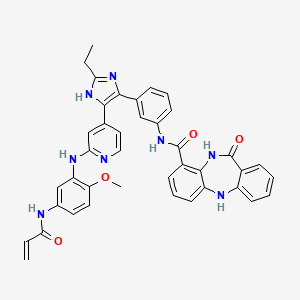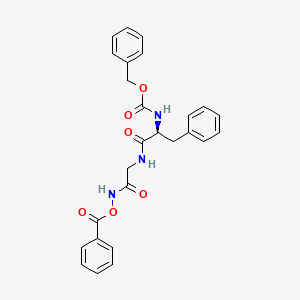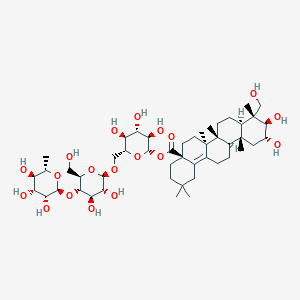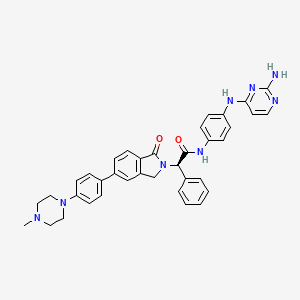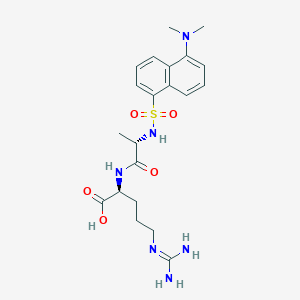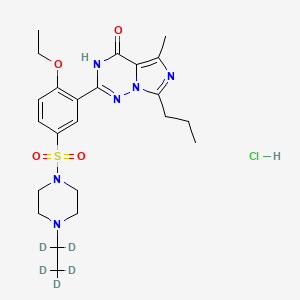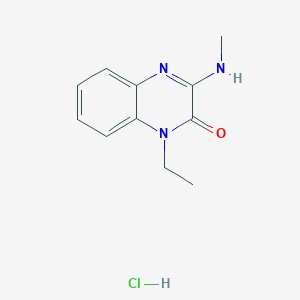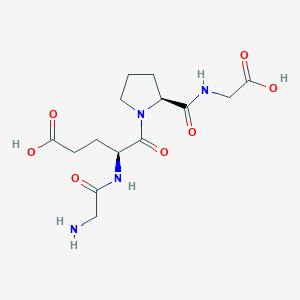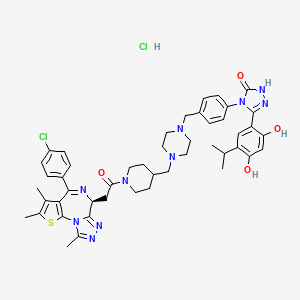
PROTAC BRD4 Degrader-21
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC BRD4 Degrader-21 is a potent degrader of the bromodomain-containing protein 4 (BRD4). This compound has demonstrated significant inhibition of tumor growth in mouse xenograft models, making it a promising candidate for cancer therapy . PROTAC, or Proteolysis Targeting Chimeras, is a novel technology that uses small molecules to degrade target proteins specifically, offering a new approach to drug discovery and therapeutic intervention .
Vorbereitungsmethoden
The synthesis of PROTAC BRD4 Degrader-21 involves the use of bifunctional small molecules that link a ligand for the target protein (BRD4) to a ligand for an E3 ubiquitin ligase. The synthetic route typically includes the following steps:
Ligand Synthesis: The synthesis of the ligand that binds to BRD4.
Linker Attachment: The attachment of a linker molecule to the BRD4 ligand.
E3 Ligase Ligand Synthesis: The synthesis of the ligand that binds to the E3 ubiquitin ligase.
Conjugation: The conjugation of the BRD4 ligand-linker complex to the E3 ligase ligand.
Industrial production methods for this compound are still under development, but they generally involve optimizing the synthetic route for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
PROTAC BRD4 Degrader-21 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: Substitution reactions, where one functional group is replaced by another, can modify the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
PROTAC BRD4 Degrader-21 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study protein degradation and the ubiquitin-proteasome system.
Wirkmechanismus
PROTAC BRD4 Degrader-21 exerts its effects by recruiting an E3 ubiquitin ligase to the target protein BRD4. This recruitment leads to the ubiquitination of BRD4, marking it for degradation by the proteasome. The molecular targets involved include the bromodomain of BRD4 and the E3 ubiquitin ligase complex . The pathway involves the formation of a ternary complex between the PROTAC, BRD4, and the E3 ligase, leading to the targeted degradation of BRD4 .
Vergleich Mit ähnlichen Verbindungen
PROTAC BRD4 Degrader-21 is unique in its high selectivity and potency for degrading BRD4. Similar compounds include:
ARV-825: Another BRD4 degrader that has shown efficacy in preclinical models.
MZ1: A PROTAC that targets BRD4 and has been used to study the mechanism of action of PROTACs.
BD-7148: A highly potent and selective BRD4 degrader with strong antitumor activity.
Compared to these compounds, this compound offers a unique combination of high selectivity, potency, and potential for therapeutic application .
Eigenschaften
Molekularformel |
C47H54Cl2N10O4S |
|---|---|
Molekulargewicht |
926.0 g/mol |
IUPAC-Name |
4-[4-[[4-[[1-[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]piperidin-4-yl]methyl]piperazin-1-yl]methyl]phenyl]-3-(2,4-dihydroxy-5-propan-2-ylphenyl)-1H-1,2,4-triazol-5-one;hydrochloride |
InChI |
InChI=1S/C47H53ClN10O4S.ClH/c1-27(2)36-22-37(40(60)24-39(36)59)44-51-53-47(62)58(44)35-12-6-31(7-13-35)25-54-18-20-55(21-19-54)26-32-14-16-56(17-15-32)41(61)23-38-45-52-50-30(5)57(45)46-42(28(3)29(4)63-46)43(49-38)33-8-10-34(48)11-9-33;/h6-13,22,24,27,32,38,59-60H,14-21,23,25-26H2,1-5H3,(H,53,62);1H/t38-;/m0./s1 |
InChI-Schlüssel |
BKCLODCLAKHBOU-KYYDUREMSA-N |
Isomerische SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)N4CCC(CC4)CN5CCN(CC5)CC6=CC=C(C=C6)N7C(=NNC7=O)C8=CC(=C(C=C8O)O)C(C)C)C9=CC=C(C=C9)Cl)C.Cl |
Kanonische SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)N4CCC(CC4)CN5CCN(CC5)CC6=CC=C(C=C6)N7C(=NNC7=O)C8=CC(=C(C=C8O)O)C(C)C)C9=CC=C(C=C9)Cl)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


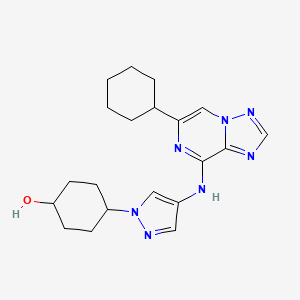
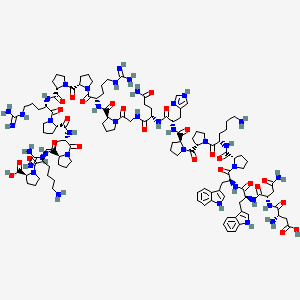
![[(2R,3R,4S,4aS,10bS)-3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12378533.png)
